methyl 4-(4-methylphenyl)-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate
Overview
Description
Methyl 4-(4-methylphenyl)-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C24H20N2O4S and its molecular weight is 432.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 432.11437830 g/mol and the complexity rating of the compound is 633. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Crystal Structure Analysis
Research on similar compounds reveals detailed crystallographic analysis, providing insights into molecular conformations and intermolecular interactions. For instance, the structure of an isoxazole amino ester has been determined, showing how the isoxazole ring distorts slightly from planarity due to steric interactions, which force it out of planarity with both the phenyl ring and the ester carbonyl group (Smith et al., 1991).
Synthesis and Characterization
The synthesis and analysis of radioisotope carbon-14 labelled compounds provide valuable data on the chemical and radiochemical purity, as well as the specific activities of the labelled products, which are crucial for tracing studies in biological and environmental research (Yang et al., 2018).
Biological Activities
Several studies have synthesized novel derivatives and evaluated their biological activities, such as antiviral, antitubercular, and anticancer properties. For example, novel thioureas derived from 4-aminobenzohydrazide hydrazones showed significant activity against various viruses and Mycobacterium tuberculosis, as well as anticancer activity against specific cell lines (Çıkla, 2010).
Photochemical Rearrangements
Research into the photochemical rearrangements of dihydro-1,3-thiazines provides insights into the chemical behavior under light, which is relevant for developing materials with specific light-responsive properties (Bhatia et al., 1998).
Proteasome Inhibition and Anticancer Effects
Studies on compounds like pyrazolone-enamines have demonstrated their ability to inhibit the proliferation of human liver cancer cells by inhibiting the activity of the human cancer cellular 20S proteasome. This highlights the potential therapeutic applications of similar compounds in cancer treatment (Yan et al., 2015).
Properties
IUPAC Name |
methyl 4-(4-methylphenyl)-2-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S/c1-14-9-11-16(12-10-14)18-13-31-23(20(18)24(28)29-3)25-22(27)19-15(2)30-26-21(19)17-7-5-4-6-8-17/h4-13H,1-3H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSNGHFQQCNOCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)C3=C(ON=C3C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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